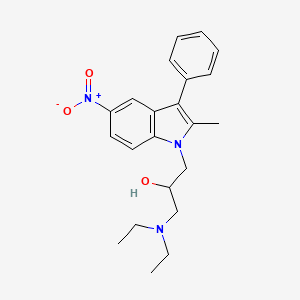![molecular formula C17H18N4 B5179348 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine, also known as BPP, is a novel compound that has recently gained attention in scientific research. BPP is a pyrimidine derivative that has been synthesized using various methods, and its potential applications in the field of biochemistry and pharmacology have been explored.
Wirkmechanismus
The mechanism of action of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood. However, it is believed that 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine exerts its antitumor effects by inhibiting the Akt/mTOR signaling pathway. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to have several biochemical and physiological effects. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has several advantages for lab experiments. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is a stable compound that can be easily synthesized using various methods. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is also soluble in organic solvents, which makes it suitable for use in cell culture experiments. However, there are also limitations to using 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has low water solubility, which can limit its use in in vivo experiments. Additionally, the mechanism of action of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For the study of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine include further investigation of its mechanism of action, exploration of its potential use in combination with other anticancer drugs, and the development of more water-soluble derivatives.
Synthesemethoden
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine is the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-bromo-1-butylpyrazole with 3-boronic acid-4-methylphenyl and 2-chloro-4,6-dimethylpyrimidine in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine.
Wissenschaftliche Forschungsanwendungen
5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been extensively studied for its potential applications in the field of biochemistry and pharmacology. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to have antioxidant properties, which can protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
5-[3-(1-butylpyrazol-3-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-3-8-21-9-7-17(20-21)15-6-4-5-14(10-15)16-11-18-13-19-12-16/h4-7,9-13H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYREOEBBIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)


![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)